2-(3-butyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide
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Description
2-(3-butyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide is a useful research compound. Its molecular formula is C28H32N4O4 and its molecular weight is 488.588. The purity is usually 95%.
BenchChem offers high-quality 2-(3-butyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-butyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Organic Synthesis and Chemical Properties
This compound is involved in innovative organic synthesis methods, showcasing its utility in creating complex molecular structures. For instance, its derivatives have been utilized in the Mn(III)/Cu(II)-mediated oxidative radical cyclization of alpha-(Methylthio)acetamides, leading to the formation of erythrinanes. This method has been applied to the formal synthesis of naturally occurring Erythrina alkaloids, highlighting its significance in synthesizing biologically active molecules (Shiho Chikaoka et al., 2003).
Antimicrobial Activity
Several studies have focused on synthesizing new derivatives with potent antimicrobial properties. For example, new pyrimidinone and oxazinone derivatives fused with thiophene rings have been synthesized, demonstrating significant antibacterial and antifungal activities comparable to standard drugs (A. Hossan et al., 2012). These findings suggest the potential of such compounds in developing new antimicrobial agents.
Antifolate and Antitumor Agents
Derivatives of this compound have been synthesized as classical and nonclassical antifolate inhibitors of dihydrofolate reductases (DHFR), with potential as antitumor agents. Some nonclassical analogues were found to be potent and selective inhibitors of DHFR from pathogens causing opportunistic infections in patients with compromised immune systems, demonstrating their therapeutic potential (A. Gangjee et al., 2007).
properties
IUPAC Name |
2-(3-butyl-4-oxo-7-phenylpyrrolo[3,2-d]pyrimidin-5-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32N4O4/c1-4-5-15-31-19-30-26-22(21-9-7-6-8-10-21)17-32(27(26)28(31)34)18-25(33)29-14-13-20-11-12-23(35-2)24(16-20)36-3/h6-12,16-17,19H,4-5,13-15,18H2,1-3H3,(H,29,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPUJVHZGMWTWHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=NC2=C(C1=O)N(C=C2C3=CC=CC=C3)CC(=O)NCCC4=CC(=C(C=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-butyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide |
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